PF04677490 - 1628342-10-8

PF04677490

Catalog Number: EVT-278955
CAS Number: 1628342-10-8
Molecular Formula: C17H21N5O2
Molecular Weight: 327.388
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF04677490 is a potent PDE1 inhibitor. PF04677490 offera high potency and PDE1 selectivity and do not readily enter the CNS.PF04677490 efficaciously inhibits cAMP- and cGMP-hydrolytic activity in preparations from human myocardium at concentrations selective for PDE1.
Source and Classification

PF04677490 was developed by Pfizer Inc. as part of their drug discovery programs aimed at targeting the PI3K pathway. The compound is categorized under the class of PI3K inhibitors, which are designed to interfere with the signaling pathways that contribute to tumor growth and progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF04677490 involves several steps that typically include the formation of key intermediates followed by coupling reactions. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds often utilize techniques such as:

  1. Reactions involving amines and carboxylic acids: These reactions are common in forming amide bonds, which are critical in constructing the molecular backbone of PF04677490.
  2. Cyclization reactions: These may be employed to form heterocyclic structures that are often present in PI3K inhibitors.
  3. Purification techniques: After synthesis, compounds like PF04677490 are usually purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of PF04677490 can be represented by its chemical formula, which is C20_{20}H25_{25}N3_{3}O3_{3}. The compound features a complex arrangement that includes:

  • A central aromatic ring system
  • Functional groups such as amines and esters that contribute to its biological activity

The three-dimensional conformation of PF04677490 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

PF04677490 undergoes various chemical reactions that can be characterized through:

  1. Enzymatic interactions: As a PI3K inhibitor, it competes with natural substrates for binding to the active site of the enzyme, thereby inhibiting its activity.
  2. Metabolic transformations: In vivo studies indicate that PF04677490 may undergo biotransformation via cytochrome P450 enzymes, leading to various metabolites that could influence its pharmacokinetic properties.

Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of PF04677490 involves its selective binding to the PI3K enzyme, specifically targeting the p110α isoform. This interaction disrupts the phosphorylation of downstream targets involved in cellular signaling pathways. Key aspects include:

  • Inhibition of Akt signaling: By blocking PI3K activity, PF04677490 reduces the activation of Akt (protein kinase B), leading to decreased cell survival and proliferation.
  • Induction of apoptosis: The inhibition of this pathway can promote programmed cell death in cancer cells, making it a potential therapeutic agent against tumors driven by aberrant PI3K signaling.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF04677490 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 341.43 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but can be determined through differential scanning calorimetry (DSC).

These properties are essential for formulating the compound into drug delivery systems.

Applications

Scientific Uses

PF04677490 has potential applications in various scientific fields:

  1. Cancer Research: Due to its role as a PI3K inhibitor, it is being investigated for efficacy against multiple cancer types, including breast cancer and prostate cancer.
  2. Metabolic Disorders: Research is ongoing to explore its effects on insulin signaling pathways, with implications for conditions such as type 2 diabetes.
  3. Drug Development: As a lead compound, PF04677490 serves as a basis for developing more potent and selective PI3K inhibitors through structural modifications.
Introduction to Phosphodiesterase 1 (PDE1) and PF04677490

Biochemical Role of PDE1 in Cellular Signaling Pathways

Phosphodiesterase 1 (PDE1) occupies a critical position in intracellular signaling as a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [8]. This enzymatic activity allows PDE1 to function as a bidirectional integrator of cyclic nucleotide and calcium signaling pathways. When intracellular calcium levels rise, Ca²⁺ binds to calmodulin (CaM), forming a complex that activates PDE1 by inducing conformational changes in its regulatory domain [10]. The activated enzyme then modulates signal duration by converting cAMP and cGMP into their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP), effectively terminating downstream signaling cascades [8] [10].

This regulatory function positions PDE1 as a spatiotemporal controller of cyclic nucleotide gradients within subcellular microdomains. Unlike other PDE families that maintain basal cyclic nucleotide levels, PDE1 operates in an "on-demand" capacity, becoming enzymatically active only during periods of elevated cellular calcium flux [10]. This unique activation mechanism enables PDE1 to fine-tune cyclic nucleotide-mediated processes including gene expression (via CREB phosphorylation), ion channel conductivity, and metabolic regulation in response to calcium-mobilizing stimuli [1] [8].

PDE1 Isoforms: Structural and Functional Diversity (PDE1A, PDE1B, PDE1C)

The PDE1 family comprises three genetically distinct isoforms—PDE1A, PDE1B, and PDE1C—that exhibit differential expression patterns and substrate preferences, contributing to specialized physiological functions across tissues. All three isoforms share a conserved domain architecture consisting of: 1) a variable N-terminal regulatory domain containing Ca²⁺/CaM-binding sites; 2) a central catalytic domain with conserved metal-binding HD motif; and 3) a divergent C-terminal region [8] [10]. Despite these structural similarities, significant functional differences exist:

Table 1: Comparative Characteristics of PDE1 Isoforms

IsoformMolecular WeightSubstrate PreferenceKm (cGMP)Km (cAMP)Primary Tissue Distribution
PDE1A59-61 kDacGMP > cAMP1-5 μM50-100 μMBrain, vascular smooth muscle
PDE1B59-63 kDacGMP > cAMP1-5 μM7-24 μMBrain (striatum, hippocampus)
PDE1C72-87 kDacAMP ≈ cGMP1-5 μM1-5 μMHeart, lung, olfactory cortex

PDE1A and PDE1B demonstrate distinct neuronal localization within the central nervous system. PDE1A predominates in the cerebral cortex and hippocampus, while PDE1B is highly enriched in the striatum and nucleus accumbens—brain regions governing motor control and reward processing [1] [6]. In contrast, PDE1C exhibits dual substrate specificity with nearly equal affinity for cAMP and cGMP, and is prominently expressed in peripheral tissues including cardiomyocytes, vascular smooth muscle, and pulmonary epithelium [4] [8] [9]. Alternative splicing further expands functional diversity within each isoform class, generating tissue-specific variants with distinct catalytic activities and Ca²⁺/CaM sensitivity [8] [10].

Therapeutic Relevance of PDE1 Inhibition in Neurodegenerative and Cardiovascular Diseases

The strategic position of PDE1 at the calcium-cyclic nucleotide interface renders it a compelling therapeutic target for multiple pathological conditions. In neurological disorders, elevated PDE1 activity correlates with impaired neuroplasticity due to diminished CREB phosphorylation and reduced BDNF expression [1] [10]. Preclinical studies demonstrate that PDE1 inhibition enhances cognition in models of Alzheimer's disease by augmenting cAMP/PKA/CREB signaling in hippocampal neurons, while in Parkinson's disease models, it mitigates motor deficits through striatal dopamine receptor sensitization [1] [6] [10].

Cardiovascular applications exploit PDE1's role in modulating contractility and vascular tone. In cardiomyocytes, PDE1C inhibition elevates local cGMP pools that enhance protein kinase G (PKG) activity, accelerating diastolic relaxation (lusitropy) via phospholamban phosphorylation [4] [9]. Concurrently, vascular PDE1A inhibition promotes vasodilation by potentiating cGMP-mediated reductions in intracellular calcium [4] [10]. PDE1 inhibitors also demonstrate anti-remodeling effects in pulmonary hypertension by disrupting hyperproliferative pathways in vascular smooth muscle cells [1] [10].

Table 2: Therapeutic Mechanisms of PDE1 Inhibition in Major Disease States

Disease CategoryPathogenic MechanismPDE1 Inhibition EffectKey Inhibitors
Neurodegenerative DisordersReduced CREB activation, synaptic dysfunctionEnhanced cAMP/CREB signaling, neuroplasticityVinpocetine, ITI-214, PF04677490
Heart FailureImpaired calcium handling, decreased contractile reserveIncreased cGMP/PKG signaling, improved lusitropyITI-214, PDE1-IN-2
Pulmonary HypertensionVascular hyperproliferation, elevated pulmonary resistanceAnti-mitogenic effects, vasodilationPF04677490, ITI-214
Cognitive ImpairmentDysregulated dopamine/glutamate signaling in striatumNormalized cortico-striatal transmissionSCH-51866, PF04677490

PF04677490: Discovery and Classification as a PDE1 Inhibitor

PF04677490 emerged from systematic medicinal chemistry efforts to develop brain-penetrant PDE1 inhibitors with improved selectivity profiles. Patent analyses reveal its classification as a thienotriazolopyrimidinone derivative, structurally distinct from earlier PDE1 inhibitors like vinpocetine (vinca alkaloid derivative) or SCH-51866 (purine analog) [1] [10]. This heterocyclic scaffold was optimized through structure-activity relationship (SAR) studies focusing on: 1) potency against PDE1C (primary cardiac/pulmonary isoform); 2) selectivity over PDE5 (critical for cardiovascular safety); and 3) blood-brain barrier permeability (for CNS applications) [1].

Pharmacological characterization identified PF04677490 as a potent pan-PDE1 inhibitor with single-digit nanomolar IC₅₀ values against all three isoforms, though published specificity data remains limited [1] [10]. Notably, its development was reportedly discontinued due to insufficient selectivity over PDE5 (approximately 10-fold), which raised concerns about potential off-target effects in clinical development [1]. Despite this limitation, PF04677490 served as an important proof-of-concept tool compound that validated the therapeutic potential of PDE1 inhibition in both neurological and cardiovascular preclinical models. Its structural features, particularly the thienotriazolopyrimidinone core, continue to inform the design of next-generation PDE1 inhibitors with enhanced selectivity profiles, such as ITI-214 which advanced to clinical trials for Parkinson's disease and heart failure [7] [10].

Properties

CAS Number

1628342-10-8

Product Name

PF04677490

IUPAC Name

7,8-dimethoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl)quinazolin-4-amine

Molecular Formula

C17H21N5O2

Molecular Weight

327.388

InChI

InChI=1S/C17H21N5O2/c1-10(7-12-8-11(2)21-22-12)20-17-13-5-6-14(23-3)16(24-4)15(13)18-9-19-17/h5-6,8-10H,7H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

JTROLECZHRVLFM-UHFFFAOYSA-N

SMILES

CC(NC1=C2C=CC(OC)=C(OC)C2=NC=N1)CC3=NNC(C)=C3

Solubility

Soluble in DMSO

Synonyms

PF04677490; PF-04677490; PF 04677490;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.